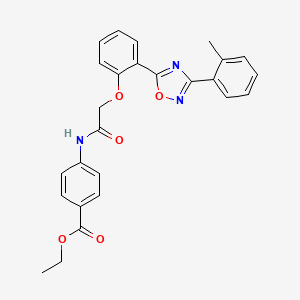
ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. It also acts by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to exhibit potent antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to have low toxicity in animal models. However, one of the limitations of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One of the directions is to explore its potential use in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, the development of more water-soluble derivatives of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate may improve its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis method of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, which can be purified by column chromatography.
Propiedades
IUPAC Name |
ethyl 4-[[2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-32-26(31)18-12-14-19(15-13-18)27-23(30)16-33-22-11-7-6-10-21(22)25-28-24(29-34-25)20-9-5-4-8-17(20)2/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULVCBLGXUCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

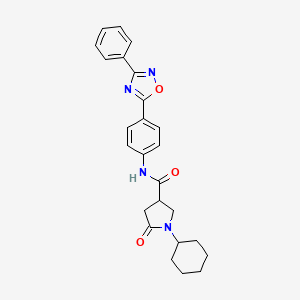
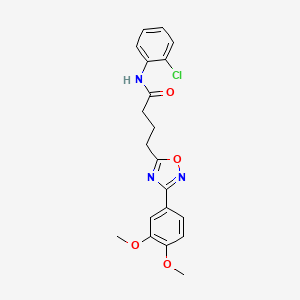
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
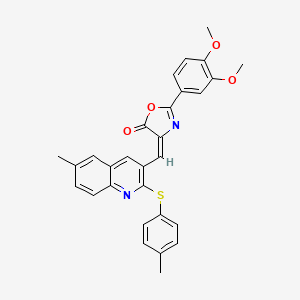


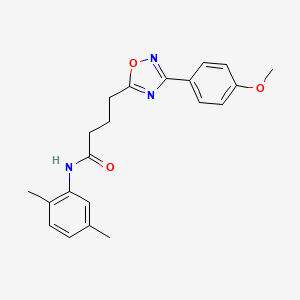
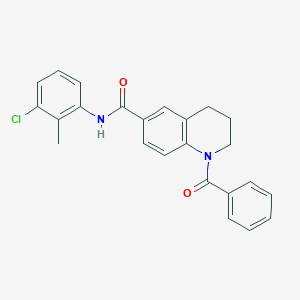
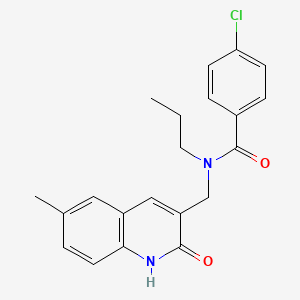
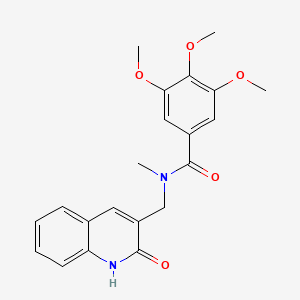
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
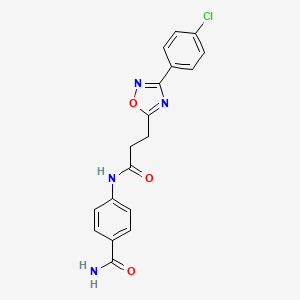
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)
